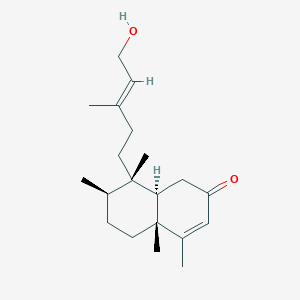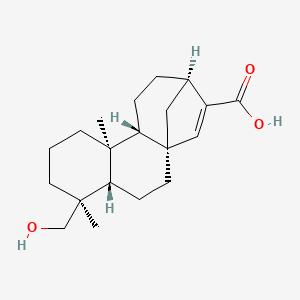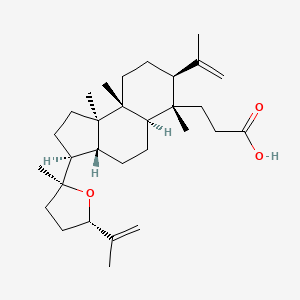
2-オキソコラベノール
説明
Synthesis Analysis
The synthesis of compounds similar to 2-Oxokolavenol involves intricate chemical processes, including copper(I)-catalyzed tandem transformations, oxidative polycondensation in aqueous media, and palladium-catalyzed oxidative olefination, among others. These methods underscore the complexity and versatility required in synthesizing structurally related phenolic compounds, highlighting the sophisticated techniques employed in the chemical synthesis of natural products and their analogs (Xu et al., 2010); (Kaya et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Oxokolavenol and related compounds reveals complex arrangements and bonding patterns, particularly involving phenol derivatives and their interactions with metal complexes. These structures are characterized through various spectroscopic and crystallographic methods, offering insights into the 3D arrangements and electronic properties essential for their biological activity and chemical reactivity (Ziemkowska et al., 2011).
Chemical Reactions and Properties
2-Oxokolavenol's chemical reactivity is notable for its involvement in selective activation pathways, including hydrogen bonding interactions with biological receptors. Such interactions are crucial for its function as an FXR agonist, showcasing the compound's ability to induce specific biological responses through chemical binding and activation mechanisms (Guo et al., 2022).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-Oxokolavenol, such as their thermal stability and molecular weight distribution, are determined through techniques like thermogravimetric analysis and size exclusion chromatography. These analyses provide essential data on the stability, solubility, and polymeric characteristics of these compounds, which are vital for understanding their behavior in biological and environmental contexts (Kaya & Gül, 2004).
科学的研究の応用
FXRアゴニスト
2-オキソコラベノールは、新規で選択的なファルネソイドX受容体(FXR)アゴニストとして同定されています {svg_1}. FXRは、核内受容体スーパーファミリーのメンバーであり、腸肝代謝恒常性の調節におけるマスター遺伝子として同定されています {svg_2}. このことから、2-オキソコラベノールは、さまざまな肝疾患の有望な薬物標的となっています {svg_3}.
APAP誘発肝細胞損傷に対する治療効果
さらなる調査により、2-オキソコラベノールは、FXR依存的な方法で、アセトアミノフェン(APAP)誘発肝細胞損傷に対して治療効果を発揮することが明らかになりました {svg_4}. これは、2-オキソコラベノールが、APAP毒性による肝臓損傷の治療に使用できることを示唆しています {svg_5}.
FXRのモジュレーション
2-オキソコラベノールは、ヒトFXRのM265およびY369と2つの水素結合を形成し、FXRの配位子結合ポケットに適合することが判明しています {svg_6}. これにより、複数の共役因子の募集が起こり、FXRの転写活性が選択的に誘導されます {svg_7}.
抗多剤耐性アシネトバクター・バウマンニ
研究によると、2-オキソコラベノールは、多剤耐性株を含むアシネトバクター・バウマンニに対して有意な抗菌活性を有する可能性があります {svg_8}. これは、新しい抗生物質の開発のための潜在的な候補であることを示しています {svg_9}.
スルファメトキサゾールとの相乗効果
2-オキソコラベノールとジヒドロ葉酸合成酵素(DHPS)阻害剤スルファメトキサゾール(SMZ)との間に、有意な相乗効果が観察されました {svg_10}. これは、SMZを2-オキソコラベノールと組み合わせて使用することで、必要な用量を減らし、耐性を回避するのに役立つ可能性を示唆しています {svg_11}.
コアプレッサーNCoR2の調節
共役因子SRCsに加えて、2-オキソコラベノールはコアプレッサーNCoR2を調節することが判明しました {svg_12}. これは、2-オキソコラベノールが遺伝子調節に役割を果たしている可能性を示唆しています {svg_13}.
作用機序
2-Oxokolavenol exerts therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage in an FXR-dependent manner . It forms two hydrogen bonds with M265 and Y369 of human FXR to compatibly fit into the ligand binding pocket of FXR, which potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .
将来の方向性
特性
IUPAC Name |
(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJNCAOKSWDFOY-SJRDTMCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-oxokolavenol interact with FXR and what are the downstream effects of this interaction?
A1: 2-Oxokolavenol exerts its therapeutic effects by directly binding to FXR, a nuclear receptor crucial for regulating enterohepatic metabolic homeostasis []. Specifically, 2-oxokolavenol forms two hydrogen bonds with amino acids M265 and Y369 within the ligand binding pocket of human FXR []. This interaction triggers a cascade of downstream effects:
- Recruitment of co-regulators: The binding of 2-oxokolavenol to FXR facilitates the recruitment of co-regulator proteins necessary for modulating gene expression [].
- Transcriptional activation of FXR: This leads to the selective activation of FXR-regulated genes involved in bile acid synthesis, lipid metabolism, and inflammation [].
- Protection against liver damage: Ultimately, these downstream effects contribute to the therapeutic benefits of 2-oxokolavenol, such as protection against acetaminophen-induced hepatocyte damage [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/no-structure.png)


